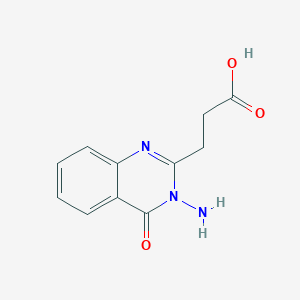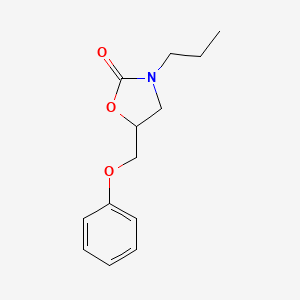![molecular formula C13H12N4O2S2 B10872621 N-{[2-(thiophen-2-ylacetyl)hydrazinyl]carbonothioyl}pyridine-3-carboxamide](/img/structure/B10872621.png)
N-{[2-(thiophen-2-ylacetyl)hydrazinyl]carbonothioyl}pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)NICOTINAMIDE is a complex organic compound featuring a thienyl group, a hydrazino group, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)NICOTINAMIDE typically involves multiple steps:
Formation of 2-(2-thienyl)acetyl chloride: This is achieved by reacting 2-(2-thienyl)acetic acid with thionyl chloride under reflux conditions.
Reaction with hydrazine: The resulting 2-(2-thienyl)acetyl chloride is then reacted with hydrazine hydrate to form 2-(2-thienyl)acetyl hydrazine.
Thiosemicarbazide formation: The 2-(2-thienyl)acetyl hydrazine is further reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form the corresponding thiosemicarbazide.
Coupling with nicotinoyl chloride: Finally, the thiosemicarbazide is coupled with nicotinoyl chloride to yield N3-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)NICOTINAMIDE.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thienyl group can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH~4~).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In organic synthesis, N3-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)NICOTINAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
This compound may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets such as enzymes or receptors could be explored for therapeutic applications.
Medicine
Due to its structural features, this compound could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Studies on its pharmacokinetics and pharmacodynamics would be essential.
Industry
In the materials science field, this compound could be used in the development of novel materials with specific electronic or optical properties. Its ability to form stable complexes with metals could be exploited in catalysis or sensor applications.
Mechanism of Action
The mechanism by which N3-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)NICOTINAMIDE exerts its effects would depend on its specific application. For instance, if used as a drug, it might inhibit a particular enzyme or receptor pathway. The thienyl and nicotinamide groups could interact with molecular targets through hydrogen bonding, π-π interactions, or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide derivatives: Compounds like nicotinamide adenine dinucleotide (NAD) and nicotinamide riboside.
Thienyl compounds: Thienylacetic acid and its derivatives.
Hydrazino compounds: Hydrazine derivatives used in pharmaceuticals and agrochemicals.
Uniqueness
N~3~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)NICOTINAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H12N4O2S2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N4O2S2/c18-11(7-10-4-2-6-21-10)16-17-13(20)15-12(19)9-3-1-5-14-8-9/h1-6,8H,7H2,(H,16,18)(H2,15,17,19,20) |
InChI Key |
VMKGZOFLHDDPQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC(=S)NNC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole](/img/structure/B10872558.png)

![2-(5-cyclopropyl-1H-pyrazol-3-yl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10872563.png)
![11-(4-chlorophenyl)-10-[(4-chlorophenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10872580.png)
![2-[3-Methyl-4-(methylethyl)phenoxy]acetohydrazide](/img/structure/B10872592.png)

![2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)-1,3-thiazole](/img/structure/B10872604.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone](/img/structure/B10872605.png)
![N-(1,3-benzothiazol-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10872612.png)
![2-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzyl)-4-methyl-5-(morpholin-4-yl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10872613.png)
![(2E)-4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B10872618.png)
![(2E)-3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}prop-2-enoic acid](/img/structure/B10872623.png)
![7-[2-(dimethylamino)ethyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10872625.png)
![ethyl 2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10872626.png)
